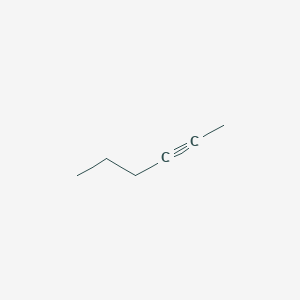

2-Hexyne

Vue d'ensemble

Description

2-Hexyne is an organic compound that belongs to the alkyne group, characterized by a carbon-carbon triple bondThis compound is a colorless liquid with a boiling point of approximately 83.8°C and a density of 0.7317 g/mL .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hexyne can be synthesized through various methods, including the elimination reactions of dihalides. One common method involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases such as sodium amide in ammonia (NaNH₂/NH₃) .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of hexane or the partial hydrogenation of 1,5-hexadiene. These processes often employ catalysts such as palladium or nickel to facilitate the reactions .

Analyse Des Réactions Chimiques

Hydrogenation Reactions

Hydrogenation of 2-hexyne proceeds via partial or full saturation of the triple bond, depending on catalysts and conditions.

(a) Semi-Hydrogenation to cis-2-Hexene

-

Catalysts : Palladium-based systems modified with ionic liquids (e.g., [BMPL][DCA]) achieve high cis-selectivity.

-

Performance : A Pd/SiO₂ catalyst with 15 wt% [BMPL][DCA] yields 88% cis-2-hexene at full conversion, suppressing isomerization and over-hydrogenation .

-

Mechanism : The ionic liquid layer on Pd modulates surface interactions, favoring selective alkyne adsorption over alkene .

| Catalyst System | Selectivity (cis-2-Hexene) | Yield at Full Conversion |

|---|---|---|

| Pd/[BMPL][DCA]-SiO₂ | >80% | 88% |

| Pd-Au Bimetallic | Mixed isomers | Hexane byproduct |

(b) Full Hydrogenation to Hexane

-

Conditions : Excess H₂ with noble metal catalysts (e.g., Pt, Ni).

-

Thermochemistry : ΔᵣH° = -275 ± 2 kJ/mol (liquid phase, hexane solvent) .

Acid-Catalyzed Hydration

Reaction with concentrated H₂SO₄ produces 2-hexanone, though competing polymerization occurs:

-

Primary Product : 2-Hexanone (via Markovnikov addition of water) .

-

Side Reactions : Charring and polymer formation due to acid-induced oligomerization .

Polymerization

Under thermal or catalytic conditions, this compound forms linear oligomers/polymers:

-

Catalysts : MoCl₅ or WCl₆ with Ph₄Sn accelerates polymerization .

-

Mechanism : Coordination of the alkyne to metal centers initiates chain growth .

(a) Hydrohalogenation (HX)

-

HBr Addition : Follows Markovnikov’s rule:

(b) Halogenation (X₂)

Coordination Chemistry

This compound acts as a ligand for gold nanoparticles, forming stable complexes via π-interaction with the triple bond .

Thermochemical Data

| Reaction | ΔᵣH° (kJ/mol) | Conditions |

|---|---|---|

| 2 H₂ + this compound → Hexane | -275 ± 2 | Liquid phase, hexane |

Key Research Findings

Applications De Recherche Scientifique

Organic Synthesis

2-Hexyne serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows for transformations that yield valuable products.

- Hydrogenation Reactions : this compound can be selectively hydrogenated to produce cis-2-hexene or fully hydrogenated to hexane. The use of palladium (Pd) catalysts has shown promising results, achieving selectivity rates of over 80% for cis-2-hexene during hydrogenation processes .

| Reaction | Product | Selectivity | Catalyst |

|---|---|---|---|

| Hydrogenation of this compound | cis-2-hexene | Up to 88% | Pd with ionic liquid |

| Full hydrogenation | Hexane | - | Pd-based catalysts |

- Synthesis of Ketones : When treated with strong sulfuric acid, this compound can yield 2-hexanone. This reaction is significant in producing ketones used in various applications, although it may lead to polymerization under certain conditions .

Catalytic Applications

The catalytic properties of this compound have been extensively studied, particularly in the context of hydrogenation and epoxidation reactions.

- Selective Hydrogenation : Research has demonstrated that using ionic liquids as solvents can enhance the selectivity and yield of cis-2-hexene from this compound. The ionic liquid [BMPL][DCA] modified Pd catalysts achieved a remarkable yield of 82% at full conversion while suppressing unwanted side reactions such as isomerization .

- Epoxidation Reactions : The stereoselectivity of epoxidation reactions involving cis/trans-2-hexene has been investigated using titanium silicate (TS-1) zeolite catalysts. Computational studies indicate that the epoxidation of cis-2-hexene has a lower activation energy compared to its trans counterpart, making it more favorable in catalytic processes .

Polymerization and Materials Science

Under heat and pressure, this compound can polymerize to form linear oligomers and polymers. This property is exploited in materials science for creating new polymeric materials.

- Polymerization Catalysts : The polymerization process can be accelerated using specific catalysts such as molybdenum pentachloride combined with tetraphenyl tin. However, traditional Ziegler–Natta catalysts are ineffective due to steric hindrance posed by the triple bond .

Case Study 1: Hydrogenation Using Ionic Liquids

A study focused on the semi-hydrogenation of this compound using a solvent-free ionic liquid system demonstrated significant improvements in yield and selectivity compared to traditional methods. The SCILL (Solvent-Free Ionic Liquid-Like) system achieved a yield of cis-2-hexene at 88% with minimal side reactions .

Case Study 2: Epoxidation Mechanisms

Research into the epoxidation of cis/trans-2-hexene using TS-1 zeolite revealed that confinement effects within the zeolite structure favor the formation of cis-epoxides due to lower activation energy barriers. This insight is crucial for optimizing catalytic processes in industrial applications .

Mécanisme D'action

The mechanism of action of 2-Hexyne in hydrogenation involves the adsorption of the alkyne onto the catalyst surface, followed by the addition of hydrogen atoms to the triple bond. This process can be controlled to yield either cis-2-hexene or fully hydrogenated hexane, depending on the catalyst and reaction conditions . In polymerization, the triple bond of this compound reacts to form linear oligomers and polymers, with catalysts influencing the rate and extent of polymerization .

Comparaison Avec Des Composés Similaires

- 1-Hexyne

- 3-Hexyne

- 1-Butyne

- 2-Butyne

Comparison: 2-Hexyne is unique among its isomers due to its position of the triple bond, which influences its reactivity and the types of reactions it undergoes. For example, 1-Hexyne has the triple bond at the terminal position, making it more reactive in certain addition reactions compared to the internal triple bond of this compound .

Activité Biologique

2-Hexyne, an alkyne with the chemical formula , exhibits notable biological activities that have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its cytotoxic effects, antioxidant properties, and potential applications in therapeutic contexts.

This compound is characterized by a triple bond between the second and third carbon atoms in its linear chain. Its structure can be represented as follows:

This unique structure contributes to its reactivity and interaction with biological systems.

Cytotoxicity

Recent studies have demonstrated that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. Research focusing on the synthesis and evaluation of (R), (S), and (R/S)-2-hexyne-14-diol, derived from the fungus Clitocybe catinus, revealed promising anticancer properties. These compounds were tested against seven tumor cell lines, showing varying degrees of effectiveness in inhibiting cell proliferation .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Melanoma | 15.5 | |

| Lung Cancer | 12.3 | |

| Glioblastoma | 9.8 | |

| Leukemia | 10.1 | |

| Uterine Cancer | 14.0 | |

| Hepatocarcinoma | 11.5 |

Antioxidant Activity

The antioxidant potential of this compound has also been explored, particularly in relation to its ability to scavenge free radicals. A study investigating the hexane extract of Vassobia breviflora, which contains compounds related to this compound, demonstrated significant antioxidant activity using various assays such as DPPH and ABTS radical scavenging tests .

The cytotoxic effects of this compound are believed to be mediated through multiple mechanisms:

- Induction of Apoptosis : Compounds derived from this compound have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Reactive Oxygen Species (ROS) Production : The generation of ROS contributes to oxidative stress, which can damage cellular components and promote apoptosis in tumor cells .

- Inhibition of Cell Proliferation : Studies indicate that this compound derivatives can inhibit key signaling pathways involved in cell growth and survival.

Case Studies

- Anticancer Activity : In a comparative study, several synthesized derivatives of this compound were tested against standard chemotherapeutic agents. The results indicated that some derivatives exhibited superior cytotoxicity compared to conventional drugs, suggesting their potential as alternative therapeutic agents .

- Antioxidant Efficacy : The hexane extract from Vassobia breviflora was analyzed for its antioxidant properties, revealing that the presence of this compound-related compounds significantly contributed to its ability to scavenge free radicals, thus highlighting its potential for use in nutraceuticals aimed at combating oxidative stress-related diseases .

Propriétés

IUPAC Name |

hex-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-3-5-6-4-2/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELUCTCJOARQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42121-00-6 | |

| Record name | 2-Hexyne, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42121-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9074725 | |

| Record name | 2-Hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Hexyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19610 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

764-35-2 | |

| Record name | 2-Hexyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-2-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC0WA2IXU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Hexyne?

A1: this compound has a molecular formula of C6H10 and a molecular weight of 82.14 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, research has explored the vibrational and conformational properties of this compound using infrared and Raman spectroscopy. [] These studies, often complemented by computational methods, provide insights into the structural characteristics of this compound. []

Q3: Is there information about the stability of this compound under various conditions?

A3: Yes, studies have investigated the thermal stability of this compound, particularly in the context of its potential use as a sulfur-free gas odorant. [] These studies help understand its decomposition behavior at different temperatures.

Q4: How does this compound behave as a substrate in hydrogenation reactions?

A4: this compound serves as a model compound for studying selective hydrogenation on various catalysts. Research highlights the influence of catalyst composition and reaction conditions on the stereoselectivity of this compound hydrogenation, particularly in achieving high yields of cis-2-hexene. [, , ]

Q5: Are there specific examples of catalysts used for this compound hydrogenation?

A5: Yes, researchers have explored a range of catalysts for this compound hydrogenation, including Pd/SiO2 catalysts modified with ionic liquids, [] poly(vinylpyrrolidone)-stabilized platinum colloids embedded in titania−silica mixed oxides, [] and Cu/{gamma}-Al{sub 2}O{sub 3} catalysts. [, ] These studies shed light on catalyst performance and selectivity towards desired products.

Q6: What is the role of this compound in hydroboration reactions?

A6: this compound acts as a substrate in hydroboration reactions, which are valuable for synthesizing vinyl boronates. Studies have investigated the use of vanadium-based catalysts for the stereo- and regioselective hydroboration of this compound, offering insights into reaction mechanisms and potential applications. []

Q7: How does the structure of this compound influence its reactivity in hydroboration reactions?

A7: Research suggests that the position of the triple bond in this compound plays a crucial role in its reactivity and the regioselectivity of hydroboration. For instance, studies observed unusual regioselectivity in the hydroboration of 5-methyl-2-hexyne, highlighting the impact of substituent position on reaction outcomes. []

Q8: Have computational methods been employed to study this compound?

A8: Yes, computational chemistry has contributed to understanding the conformational behavior of this compound. Researchers have utilized molecular mechanics calculations in conjunction with spectroscopic data to analyze its conformational stability and predict its properties. [, , ]

Q9: How does modifying the structure of this compound influence its properties?

A9: Studies on the influence of side-chain length on the gas permeation properties of poly(2-alkylacetylenes) provide insights into SAR. Research on poly(this compound) and its analogs with varying alkyl chain lengths demonstrates the impact of structural modifications on material properties. []

Q10: Is there information on the stability and degradation of poly(this compound)?

A10: Yes, researchers have investigated the kinetics of weight loss and chain scission in the thermooxidative degradation of poly(this compound) films. These studies explore the factors influencing its stability and provide insights into predicting its lifetime. [, ]

Q11: What analytical techniques are employed to study this compound and its derivatives?

A11: A range of analytical techniques are used to characterize this compound and related compounds. These include gas chromatography-mass spectrometry (GC-MS) for identifying phytochemical constituents in plant extracts containing this compound derivatives, [] as well as transmission electron microscopy (TEM) to analyze the size and morphology of palladium nanoparticles used in this compound hydrogenation. []

Q12: Are there alternative compounds being considered for applications where this compound is currently used?

A12: Yes, the search for sulfur-free odorants for LPG has led to the exploration of various alternatives to this compound. Researchers are investigating compounds like 1-pentyne, cyclopentene, 1-hexyne, and 1,5-cyclooctadiene as potential substitutes, considering factors like odor characteristics, boiling points, and economic viability. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.